2(3H)-Benzothiazolone, 3-ethyl-
Description
Significance of Heterocyclic Systems in Contemporary Organic Chemistry
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of organic chemistry. openaccessjournals.comderpharmachemica.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties and reactivity to these molecules, distinguishing them from their carbocyclic counterparts. openaccessjournals.com This structural diversity makes them indispensable building blocks in the synthesis of a vast array of functional organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. openaccessjournals.comijpsr.com
The significance of heterocyclic systems is underscored by their prevalence in nature, forming the core of many biologically essential molecules like alkaloids, antibiotics, vitamins, DNA, and RNA. derpharmachemica.comijpsr.com In medicinal chemistry, heterocyclic scaffolds are a cornerstone of drug design and discovery, with a substantial percentage of all physiologically active compounds containing at least one heterocyclic ring. Their versatile nature allows chemists to fine-tune molecular properties to achieve desired biological activities, leading to the development of novel therapeutic agents for a wide range of diseases. numberanalytics.com Beyond pharmaceuticals, heterocyclic compounds are crucial in materials science for creating conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.com
The 2(3H)-Benzothiazolone Core as a "Privileged Scaffold" in Chemical Synthesis and Mechanistic Studies
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for drug discovery and the development of chemical probes. nih.govacs.org The 2(3H)-benzothiazolone moiety, a bicyclic system featuring a benzene (B151609) ring fused to a thiazolone ring, is recognized as such a scaffold. benthamscience.comresearchgate.net This structural motif is found in a variety of bioactive molecules and serves as a versatile template for the synthesis of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. benthamscience.comresearchgate.netnih.gov
The utility of the 2(3H)-benzothiazolone core extends beyond medicinal chemistry. Its unique electronic and structural features make it an important subject of mechanistic studies, helping chemists to understand reaction pathways and to design more efficient synthetic methodologies. researchgate.netnih.gov The reactivity of the benzothiazole (B30560) ring system, particularly at the C-2 position, allows for a wide range of chemical modifications, leading to the generation of diverse compound libraries for high-throughput screening and the discovery of new lead compounds. benthamscience.comderpharmachemica.com
Scope and Research Focus on 2(3H)-Benzothiazolone, 3-Ethyl-
This article will now narrow its focus to a specific derivative of the 2(3H)-benzothiazolone family: 2(3H)-Benzothiazolone, 3-ethyl- . This particular compound serves as a valuable case study for understanding the impact of substitution on the properties and applications of the parent scaffold. The subsequent sections will provide a detailed examination of its chemical and physical characteristics, common synthetic routes, and its role as a key intermediate and research chemical in various scientific disciplines.
Chemical and Physical Properties of 2(3H)-Benzothiazolone, 3-ethyl-
A comprehensive understanding of the chemical and physical properties of 2(3H)-Benzothiazolone, 3-ethyl- is essential for its effective application in research and synthesis.
Interactive Data Table: Physicochemical Properties of 2(3H)-Benzothiazolone, 3-ethyl-
| Property | Value |
| Molecular Formula | C9H9NOS |
| Molecular Weight | 179.24 g/mol |
| CAS Number | 70446-38-7 sinfoochem.com |
Note: Further experimental data such as melting point, boiling point, and solubility would require specific laboratory analysis.
Synthesis and Reactivity
The synthesis of 2(3H)-benzothiazolone derivatives can be achieved through various established chemical routes. A common method involves the cyclization of 2-aminothiophenol (B119425) with a suitable carbonyl-containing compound. mdpi.com For the N-ethyl derivative, a subsequent alkylation step is typically required.
One general synthetic approach involves the reaction of 2-aminothiophenol with phosgene (B1210022) or a phosgene equivalent to form the 2(3H)-benzothiazolone core. The nitrogen atom of the resulting heterocycle can then be alkylated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield 2(3H)-Benzothiazolone, 3-ethyl-.
The reactivity of 2(3H)-Benzothiazolone, 3-ethyl- is influenced by the electron-withdrawing nature of the carbonyl group and the presence of the sulfur and nitrogen heteroatoms. The ethyl group on the nitrogen atom enhances its solubility in organic solvents and can influence the steric and electronic environment of the molecule, thereby affecting its interaction with other reagents and biological targets.
Applications in Chemical Research
2(3H)-Benzothiazolone, 3-ethyl- serves as a valuable building block and research tool in several areas of chemistry.
As a Synthetic Intermediate
The structural features of 2(3H)-Benzothiazolone, 3-ethyl- make it a useful intermediate in the synthesis of more complex molecules. The benzothiazolone core can be further functionalized at various positions on the benzene ring, and the carbonyl group can undergo a range of chemical transformations. For instance, it can be used in the synthesis of novel heterocyclic systems and as a precursor for compounds with potential biological activity.
In Materials Science
The benzothiazole moiety is known to be a component of certain dyes and pigments. chemimpex.com While specific applications of the 3-ethyl derivative in materials science are not extensively documented in publicly available literature, its structural similarity to other benzothiazole-based dyes suggests potential for its use in the development of new colorants or functional materials with tailored optical or electronic properties.
As a Research Chemical
In the broader context of chemical research, 2(3H)-Benzothiazolone, 3-ethyl- is utilized in the exploration of structure-activity relationships. By comparing its properties and reactivity to other N-substituted and ring-substituted benzothiazolones, chemists can gain insights into the fundamental principles governing the behavior of this important class of heterocyclic compounds. nih.gov For example, studies on a series of 2(3H)-benzothiazolone derivatives have contributed to understanding their potential anticonvulsant activities. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXFCOPBOYHONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483985 | |
| Record name | 2(3H)-Benzothiazolone, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6468-14-0 | |
| Record name | 2(3H)-Benzothiazolone, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3h Benzothiazolone, 3 Ethyl and Its Analogues
Classical and Contemporary Synthetic Routes to the 2(3H)-Benzothiazolone Core
The foundational 2(3H)-benzothiazolone structure can be assembled through several key synthetic strategies.
Cyclization Reactions of 2-Aminothiophenol (B119425) Derivatives
A cornerstone in the synthesis of the 2(3H)-benzothiazolone core is the cyclization of 2-aminothiophenol with various carbonyl-containing reagents. This approach leverages the nucleophilic character of the thiol and amino groups to form the five-membered thiazole (B1198619) ring fused to the benzene (B151609) ring.
One common method involves the condensation of 2-aminothiophenol with phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or carbonyldiimidazole. These reactions proceed through the formation of an intermediate N,S-dicarbonyl derivative, which subsequently cyclizes to yield the benzothiazolone ring system.
Another well-established route utilizes the reaction of 2-aminothiophenol with urea (B33335) or potassium ethyl xanthogenate. For instance, the reaction with potassium ethyl xanthogenate in N-Methyl-2-Pyrrolidone (NMP) at elevated temperatures furnishes the desired 2(3H)-benzothiazolone. nih.gov Similarly, reacting 2-aminothiophenol with carbon dioxide and a hydrosilane in the presence of an acetate-based ionic liquid catalyst can produce the benzothiazolone core under relatively mild conditions. nih.gov
Furthermore, the condensation with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid, provides a direct pathway to 2-substituted benzothiazoles, which can then be converted to the 2(3H)-benzothiazolone. indexcopernicus.com The reaction of 2-aminothiophenol with aldehydes, followed by oxidation, is another versatile method. organic-chemistry.org Various catalysts and oxidizing agents, including manganese (III) triacetate and air/DMSO, have been employed to facilitate this transformation. indexcopernicus.comorganic-chemistry.org
Palladium-Catalyzed Cyclocarbonylation Approaches
More contemporary methods for constructing the 2(3H)-benzothiazolone scaffold involve palladium-catalyzed reactions. These approaches offer high efficiency and functional group tolerance. For example, palladium-catalyzed carbonylative cyclization of 2-aminothiophenol derivatives provides a direct route to the desired heterocycle. While specific examples for 2(3H)-benzothiazolone are part of a broader class of reactions, the principle has been applied to similar structures like benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as a carbon monoxide source. rsc.org This suggests the potential for analogous palladium-catalyzed carbonylative cyclization of 2-aminothiophenol to form the 2(3H)-benzothiazolone core, although specific literature on this direct transformation is less common than for its 2-substituted counterparts.
N-Alkylation Strategies for Introducing the 3-Ethyl Moiety
Once the 2(3H)-benzothiazolone core is synthesized, the final step to obtain 3-ethyl-2(3H)-benzothiazolone is the introduction of an ethyl group onto the nitrogen atom.
Alkylation with Ethyl Halides and Related Electrophiles
The most direct method for N-alkylation is the reaction of 2(3H)-benzothiazolone with an ethyl halide, typically ethyl iodide or ethyl bromide. acs.org This reaction is a classical nucleophilic substitution where the nitrogen atom of the benzothiazolone acts as the nucleophile, displacing the halide from the ethyl group. The reaction is often carried out in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity.
The choice of solvent and reaction conditions can influence the efficiency of the alkylation. For example, the N-ethylation of benzothiazole (B30560) to form the corresponding benzothiazolium salt has been conducted without a solvent at elevated temperatures. thieme-connect.de While this applies to the quaternization of benzothiazole, similar principles of reactivity can be considered for the N-alkylation of the less reactive 2(3H)-benzothiazolone.
Base-Catalyzed N-Alkylation Conditions
The use of a base is crucial for efficient N-alkylation. Common bases employed for this purpose include potassium carbonate (K2CO3), sodium hydride (NaH), and triethylamine. acs.orgnih.govnih.gov The base removes the acidic proton from the nitrogen atom of the 2(3H)-benzothiazolone, generating a more potent nucleophilic anion.
For instance, 3-alkyl derivatives of 2(3H)-benzothiazolone have been prepared by reacting the parent heterocycle with an ω-halogenoalkyl derivative in a mixture of potassium carbonate and dimethylformamide (DMF) at elevated temperatures. acs.org The selection of the base and solvent system is critical to optimize the reaction yield and minimize potential side reactions.
| Base | Solvent | Temperature (°C) | Reactant | Product | Reference |
| K2CO3 | DMF | 125 | 2(3H)-Benzothiazolone and ω-halogenoalkyl derivative | 3-Alkyl-2(3H)-benzothiazolone | acs.org |
| K2CO3 | DMF | N/A | Benzotriazole (B28993) and alkyl halides | N-Alkylated benzotriazole | nih.gov |
| NaH | THF | 0 to RT | N-Acetylneuraminic acid derivative and propargyl bromide | 4-O-propargyl derivative | nih.gov |
Microwave-Assisted Synthesis of N-Substituted Derivatives
To accelerate reaction times and often improve yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. This technique has been successfully applied to the N-alkylation of related heterocyclic systems. For example, the synthesis of N-alkylated benzotriazole derivatives has been achieved with good yields by reacting benzotriazole with various alkyl halides in the presence of powdered potassium carbonate in DMF under microwave irradiation. nih.govresearchgate.net
Derivatization Strategies for Structural Modification of the 2(3H)-Benzothiazolone Core
Electrophilic Substitution on the Aromatic Ring (e.g., C-6 Functionalization)
Electrophilic aromatic substitution represents a fundamental approach to introduce functional groups onto the benzene ring of the benzothiazolone core. The electron-donating nature of the nitrogen and sulfur atoms can influence the regioselectivity of these reactions.
For instance, the Duff reaction, a formylation method, has been successfully employed to introduce an aldehyde group at the C-6 position of 3-methyl-2(3H)-benzothiazolone, a close analog of the 3-ethyl derivative. nih.gov This formylation provides a valuable synthetic handle for further transformations. Similarly, electrophilic substitution reactions on the benzothiazole ring are a common strategy for introducing a variety of substituents. nih.gov The position of substitution is influenced by the existing groups on the ring and the reaction conditions.
Table 1: Examples of Electrophilic Substitution on Benzothiazolone Analogs
| Starting Material | Reagent(s) and Conditions | Product | Reference |
| 3-methyl-2(3H)-benzothiazolone | Hexamethylenetetramine, glycerol, boric acid | 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde | nih.gov |
Functionalization at the 2-Position (e.g., ylidene formation, thionation)
The 2-position of the 2(3H)-benzothiazolone core is a prime site for modification, offering pathways to a diverse range of derivatives.
Ylidene Formation: The active methylene (B1212753) group at the C-2 position of 3-ethyl-2,3-dihydro-1,3-benzothiazole derivatives can readily participate in condensation reactions to form ylidene compounds. nih.govuni.luuni.lunih.gov These reactions often involve the condensation with aldehydes or other electrophilic species. For example, the reaction of 3-ethyl-2-methylbenzothiazolium salts with substituted benzaldehydes is a common method for synthesizing 2-styryl benzothiazolium salts. researchgate.net
Thionation: The carbonyl group at the 2-position can be converted to a thiocarbonyl group through thionation reactions. A convenient metal-free method for the synthesis of 3-ethylbenzothiazole-2(3H)-thione involves the reaction of the corresponding o-haloaniline with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.com This transformation opens up avenues for further derivatization at the 2-position. For example, 5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a commercially available derivative that highlights the utility of this functionalization. sigmaaldrich.com
Table 2: Functionalization at the 2-Position of 3-Ethyl-2(3H)-Benzothiazolone and its Precursors
| Starting Material | Reagent(s) and Conditions | Product | Reference |
| 2-Iodoaniline derivative | Carbon disulfide, DBU | 3-ethylbenzothiazole-2(3H)-thione | thieme-connect.com |
| 3-ethyl-2-methylbenzothiazolium halide | Substituted benzaldehyde | 2-styryl benzothiazolium salt | researchgate.net |
Multi-Component Reactions Incorporating the Benzothiazolone Moiety
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to construct complex molecules in a single step. nih.gov The 2(3H)-benzothiazolone scaffold can be incorporated into various MCRs to generate novel heterocyclic systems.
While specific examples detailing the use of 3-ethyl-2(3H)-benzothiazolone in MCRs are not prevalent in the provided search results, the general principles of MCRs suggest its potential. For instance, isocyanide-based MCRs have been utilized to synthesize tetracyclic fused furo[2′,3′:4,5]pyrimido[2,1-b] nih.govsigmaaldrich.combenzothiazole derivatives. dntb.gov.ua Similarly, the synthesis of spiro compounds has been achieved through a one-pot multicomponent reaction involving benzothiazole-based starting materials. dntb.gov.ua These examples demonstrate the versatility of the benzothiazole core in complex reaction cascades.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions can be applied to functionalized 2(3H)-benzothiazolone derivatives to introduce a wide array of substituents.
Although direct examples involving 3-ethyl-2(3H)-benzothiazolone were not explicitly found, the principles of these reactions are broadly applicable. For instance, the Suzuki-Miyaura coupling of borylated 2,1,3-benzothiadiazole (B189464) (BTD) derivatives, which are structurally related to benzothiazolones, with (hetero)aryl bromides has been demonstrated. acs.org This suggests that a halogenated or borylated 3-ethyl-2(3H)-benzothiazolone could undergo similar cross-coupling reactions. Palladium-catalyzed direct arylation of benzothiazole with iodoarenes has also been reported, highlighting the potential for C-H functionalization followed by cross-coupling. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions of 2,3-dibromobenzofurans with triarylbismuths have been established for the synthesis of 2,3-diarylbenzofurans, indicating the feasibility of such reactions on related heterocyclic systems. beilstein-journals.org
C-H Functionalization Approaches
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalized starting materials. nih.gov
Recent studies have shown the potential for regioselective C-H functionalization of the benzothiazole ring. For example, iridium-catalyzed C-H borylation of 2,1,3-benzothiadiazole (BTD) allows for the introduction of a boryl group at the C5 or C4 and C6 positions, which can then be further functionalized. acs.orgdiva-portal.org This methodology could potentially be adapted for the C-H borylation of 3-ethyl-2(3H)-benzothiazolone. Additionally, palladium-catalyzed direct arylation of benzothiazole at the C2 position has been achieved. rsc.org Another approach involves the reaction of benzothiazoles with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts, which can then react with various nucleophiles for C2-H functionalization. researchgate.net
Chemical Reactivity and Transformation Pathways of 2 3h Benzothiazolone, 3 Ethyl
Reactivity of the Carbonyl Group (C=O) and Thioamide Tautomerism
The 2(3H)-benzothiazolone structure features a cyclic thioamide system. A key characteristic of this system is the potential for tautomerism, where an equilibrium exists between the lactam (amide) form, 2(3H)-benzothiazolone, and the lactim (enol) form, 2-hydroxybenzothiazole (B105590). In the case of 3-ethyl-2(3H)-benzothiazolone, the presence of the ethyl group on the nitrogen atom significantly favors the lactam form. thieme-connect.de
The carbonyl group (C=O) in the predominant lactam form exhibits typical amide resonance, where the lone pair of electrons on the adjacent nitrogen atom delocalizes towards the carbonyl carbon. This resonance reduces the electrophilicity of the carbonyl carbon compared to a typical ketone. Consequently, its reactivity towards nucleophiles is somewhat diminished. However, it can still participate in certain reactions characteristic of carbonyl compounds, although often requiring more forcing conditions.
It is important to note that for the parent compound, 2-benzothiazolone (where the nitrogen at position 3 is unsubstituted), the thione tautomer, benzothiazole-2(3H)-thione, is the predominant form in neutral solutions. thieme-connect.de The substitution of an ethyl group at the 3-position effectively locks the molecule in the 2(3H)-benzothiazolone form.
Reactivity of the Nitrogen at the 3-Position
The nitrogen atom at the 3-position, being part of an amide-like system, has its lone pair involved in resonance with the carbonyl group. This reduces its basicity and nucleophilicity. Nevertheless, it can undergo specific reactions, particularly those that involve derivatization of the N-H bond in the parent 2(3H)-benzothiazolone, which are then extended to its 3-ethyl analog.
While the nitrogen in 3-ethyl-2(3H)-benzothiazolone is already alkylated, acylation reactions are a key transformation for the parent 2(3H)-benzothiazolone and related structures. For instance, acylation of 2-aminobenzothiazoles, which can be considered structural relatives, is a common synthetic route. nih.gov The reactivity of the nitrogen atom in 3-ethyl-2(3H)-benzothiazolone towards acylation is significantly reduced due to the presence of the ethyl group and the delocalization of the nitrogen's lone pair into the carbonyl group.
The nitrogen atom of the benzothiazolone ring can participate in Mannich reactions. This reaction involves the amino-methylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In the context of 3-ethyl-2(3H)-benzothiazolone, while the nitrogen itself is substituted, related benzothiazole (B30560) structures readily undergo Mannich reactions. For example, 2-alkylthio-6-aminobenzothiazoles react with formaldehyde (B43269) and 2-mercaptobenzothiazole (B37678) in a Mannich-type condensation. chemicalpapers.com
Furthermore, the nitrogen atom can act as a nucleophile in Michael additions. A study demonstrated the chemoselective Michael addition of benzothiazole-2-thiol to α,β-unsaturated esters, where under specific conditions, the reaction can proceed through either N- or S-alkylation. researchgate.net In a related process, a one-pot synthesis of benzoxazole (B165842)/benzothiazole-substituted esters via Michael addition has been developed, highlighting the nucleophilic character of the heterocyclic nitrogen. mdpi.com
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring
The benzene ring fused to the thiazolone core can undergo both electrophilic and nucleophilic aromatic substitution, with the existing heterocyclic ring directing the position of incoming substituents.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzene ring of 3-ethyl-2(3H)-benzothiazolone is less common and generally requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. masterorganicchemistry.com For example, a halogen substituent on the benzene ring, activated by other electron-withdrawing groups, could be displaced by a strong nucleophile. The reaction of 2-fluoroanilines with potassium ethyl xanthogenate to form 2-mercaptobenzothiazoles is an example of a nucleophilic aromatic substitution that forms the benzothiazole core itself. biorxiv.org
Transformations Involving the 2-Position of the Heterocycle
The carbon atom at the 2-position of the benzothiazole ring is a key site for various chemical transformations, particularly condensation reactions.
The methylene (B1212753) group adjacent to the carbonyl in related benzothiazole structures can be activated and participate in condensation reactions. For instance, 3-alkyl-2-methylbenzothiazolium salts condense with substituted benzaldehydes to form 2-styryl benzothiazolium salts. researchgate.net While 3-ethyl-2(3H)-benzothiazolone itself lacks an active methylene group at the 2-position for direct condensation, its synthetic precursors and related derivatives are frequently involved in such reactions. The condensation of 2-aminothiophenols with various carbonyl compounds is a fundamental method for constructing the benzothiazole ring system. mdpi.comnih.gov
A notable reaction is the condensation of 3-ethyl-2-methylbenzothiazolium salts with other reactive species. For example, the condensation of these salts can lead to the formation of cyanine (B1664457) dyes, where two benzothiazole units are linked by a methine or polymethine bridge. nih.gov
Reduction and Oxidation Pathways
The redox chemistry of 3-ethyl-2(3H)-benzothiazolone is a critical aspect of its reactivity, with the sulfur and nitrogen heteroatoms and the carbonyl group being the primary sites for electron transfer processes.
Oxidation:
The oxidation of 3-ethyl-2(3H)-benzothiazolone can proceed through various pathways, often targeting the sulfur atom or the benzothiazole ring system. Electrochemical studies on benzothiazole derivatives have shown that oxidation can lead to the formation of a radical cation intermediate. This reactive species can then undergo further reactions, such as cyanation or dimerization.
In a study on the selective oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones, which are structurally related to 3-ethyl-2(3H)-benzothiazolone, the use of Selectfluor® as an oxidizing agent in an aqueous medium resulted in the formation of the corresponding 1-oxide. This suggests that the sulfur atom in the thiazole (B1198619) ring is susceptible to oxidation, leading to the formation of a sulfoxide (B87167). While this study was not performed on the exact target compound, the similarity in structure suggests a probable oxidation pathway.
Furthermore, research on the atmospheric oxidation of the parent compound, benzothiazole, by hydroxyl radicals (OH) has demonstrated that the reaction proceeds via the formation of various hydroxybenzothiazole intermediates. This indicates that under certain oxidative conditions, the aromatic ring of the benzothiazole core can also be a target for oxidation.
Reduction:
Detailed experimental studies on the specific reduction pathways of 3-ethyl-2(3H)-benzothiazolone are not extensively documented in the reviewed literature. However, based on the general principles of organic chemistry, the carbonyl group of the lactam moiety would be the most likely site for reduction. Potential reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) could potentially reduce the carbonyl group to a hydroxyl group or even lead to the opening of the thiazolone ring, depending on the reaction conditions. The specific products of such reduction reactions would need to be confirmed through experimental investigation.
Rearrangement Reactions and Tautomeric Equilibria
The structural dynamics of 3-ethyl-2(3H)-benzothiazolone involve the potential for rearrangement reactions and the existence of tautomeric forms, which can influence its chemical properties and reactivity.
Rearrangement Reactions:
While specific rearrangement reactions for 3-ethyl-2(3H)-benzothiazolone are not prominently reported, related benzothiazole derivatives have been shown to undergo structural rearrangements. For instance, 2-(alkylsulfanyl)benzothiazoles have been observed to rearrange to 3-alkylbenzothiazole-2(3H)-thiones in the presence of iodine. This type of rearrangement involves the migration of an alkyl group from the sulfur atom to the nitrogen atom of the thiazole ring. Although the starting material is different, this transformation in a related system suggests that rearrangements involving the N-ethyl group in 3-ethyl-2(3H)-benzothiazolone might be possible under specific conditions, potentially catalyzed by acids or other reagents.
Tautomeric Equilibria:
The concept of tautomerism is relevant to the broader class of benzothiazolones. For the parent compound, 2(3H)-benzothiazolone, an equilibrium can exist between the keto (amide) form and the enol (hydroxy) form, known as 2-hydroxybenzothiazole. Theoretical studies on the tautomeric equilibrium of benzothiazole derivatives have indicated that the stability of these forms can be influenced by the solvent and the nature of the substituents. In the case of 3-ethyl-2(3H)-benzothiazolone, the presence of the ethyl group on the nitrogen atom prevents the formation of the aromatic 2-hydroxybenzothiazole tautomer through simple proton transfer. However, other less common tautomeric forms might exist in equilibrium, although they are generally expected to be minor contributors.
Studies on Intermediate Formation and Reaction Kinetics
Understanding the formation of transient species and the rates of reaction is fundamental to elucidating the mechanisms of the chemical transformations of 3-ethyl-2(3H)-benzothiazolone.
Intermediate Formation:
The formation of reactive intermediates is a key feature of the chemical reactions involving 3-ethyl-2(3H)-benzothiazolone. As mentioned in the context of oxidation, the formation of a radical cation upon electrochemical oxidation is a plausible intermediate. This species would be highly reactive and susceptible to nucleophilic attack.
In synthetic routes leading to benzothiazole derivatives, various intermediates are proposed. For instance, in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes or carboxylic acids, intermediate Schiff bases and subsequent cyclized structures are key transient species. While these are related to the synthesis rather than the reactivity of the final product, they highlight the types of intermediates that can be formed in the chemistry of the benzothiazole scaffold.
Reaction Kinetics:
Specific kinetic data for the reactions of 3-ethyl-2(3H)-benzothiazolone are not widely available in the current body of scientific literature. However, kinetic studies on related compounds can provide some insights. For example, the rate constant for the gas-phase reaction of the parent benzothiazole with hydroxyl radicals has been determined. This type of data is crucial for understanding the atmospheric lifetime and environmental fate of these compounds.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 3h Benzothiazolone, 3 Ethyl and Its Derivatives
Vibrational Spectroscopy for Bond Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule. researchgate.net
The carbonyl (C=O) stretching vibration is a particularly informative band in the infrared spectra of 2(3H)-benzothiazolone derivatives. For simple ketones and aldehydes, this strong absorption typically appears in the range of 1710–1740 cm⁻¹. pg.edu.pl However, the precise frequency is sensitive to the local chemical environment.
In the case of 2(3H)-benzothiazolone, the carbonyl group is part of a lactam ring, which can influence its stretching frequency. For instance, 5-membered lactams generally show a C=O stretch around 1700 ± 15 cm⁻¹. pg.edu.pl Furthermore, conjugation with aromatic systems or the presence of electron-donating or electron-withdrawing groups can cause shifts in this frequency. pg.edu.pl For example, the C=O stretching frequency in esters of benzoic acid is influenced by substituents on the benzene (B151609) ring. researchgate.net In α,β-unsaturated esters, the carbonyl stretch is observed at a lower frequency (1730–1715 cm⁻¹) compared to aliphatic esters (1750–1735 cm⁻¹). orgchemboulder.com
A study on 2(3H)-benzothiazolone (HBT) using density functional theory (DFT) calculations provided insights into its vibrational wavenumbers, which were found to be in good agreement with experimental FT-IR spectra. nih.gov For derivatives, such as N-benzothiazol-2-yl benzamide (B126) compounds, the C=O stretching vibration has been identified in their FT-IR spectra, for example, at 1643.31 cm⁻¹. japsonline.com
Table 1: Representative Carbonyl (C=O) Stretching Frequencies in Related Compounds
| Compound Class | C=O Stretching Frequency (cm⁻¹) | Reference |
|---|---|---|
| Simple Ketones | 1715 ± 7 | pg.edu.pl |
| Simple Aldehydes | 1730 ± 7 | pg.edu.pl |
| 5-Membered Lactams | 1700 ± 15 | pg.edu.pl |
| Aliphatic Esters | 1750–1735 | orgchemboulder.com |
| α,β-Unsaturated Esters | 1730–1715 | orgchemboulder.com |
| N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide | 1643.31 | japsonline.com |
Vibrational spectroscopy can also provide valuable information about the conformational isomers of a molecule. esisresearch.org The planarity and rotational barriers within the molecular structure can be inferred from the analysis of specific vibrational modes. For instance, a computational study on benzothiazole (B30560) derivatives involved scanning the dihedral angle to identify stable conformers. mdpi.com The planarity of the benzothiazole ring system is a key feature influencing its spectroscopic properties. nih.gov The study of monomeric and dimeric structures of 2(3H)-benzothiazolone has also been conducted, highlighting the effects of intermolecular hydrogen bonding on the vibrational spectra. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the connectivity of atoms and their chemical environments.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shifts (δ) of protons in the aromatic region of benzothiazole derivatives typically appear between 7.0 and 9.0 ppm. rsc.orgsemanticscholar.org For a derivative, 5-chloro-3-[2-oxo-2-(1-piperazinyl)ethyl]-2(3H)-benzothiazolone, the aromatic protons are observed in the region of the ¹H NMR spectrum. cas.org In various substituted benzothiazole derivatives, the chemical shifts of aromatic protons are well-documented, providing a basis for structural assignment. rsc.orgrsc.org The protons of the ethyl group in 3-ethyl-2-(p-substituted styryl)benzothiazolium iodides have been identified, confirming the presence of the ethyl substituent. nih.gov
Table 2: Illustrative ¹H NMR Chemical Shifts for Protons in Benzothiazole Derivatives
| Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic Protons | 7.0 - 9.0 | rsc.orgsemanticscholar.org |
| -CH2- (of ethyl group) | ~4.0 | japsonline.com |
| -CH3 (of ethyl group) | ~1.0 | japsonline.com |
| Aromatic Protons in 2-arylbenzothiazoles | 7.04 - 8.93 | rsc.org |
| Protons in substituted benzothiazoles | Varies with substitution | semanticscholar.orgrsc.org |
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. The chemical shift of each carbon atom is indicative of its hybridization and electronic environment. For benzothiazole itself, the carbon signals have been assigned. chemicalbook.com In derivatives of 2(3H)-benzothiazolone, the carbonyl carbon (C=O) is a key resonance, typically appearing significantly downfield. For example, in N-benzothiazol-2-yl benzamide derivatives, the C=O signal can be found around 162-166 ppm, while the C=N carbon of the thiazole (B1198619) ring appears at even lower field, around 170-176 ppm. japsonline.com The carbon atoms of the ethyl group would be expected in the aliphatic region of the spectrum.
Table 3: Representative ¹³C NMR Chemical Shifts for Carbons in Benzothiazole Derivatives
| Carbon Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Carbonyl Carbon (C=O) | 162 - 166 | japsonline.com |
| C=N Carbon | 170 - 176 | japsonline.com |
| Aromatic Carbons | 115 - 153 | japsonline.com |
| -CH2- (of ethyl group) | ~45 | japsonline.com |
| -CH3 (of ethyl group) | ~15 | japsonline.com |
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.eduslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. sdsu.eduepfl.ch This is crucial for tracing out the spin systems within the molecule, for instance, the connectivity within the ethyl group and the coupling patterns of the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). sdsu.eduepfl.ch This allows for the direct assignment of the carbon signal for each protonated carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the fusion of the benzene and thiazole rings, by observing their correlations with nearby protons.
The application of these 2D NMR techniques provides a complete and unambiguous assignment of the entire molecular structure of 2(3H)-benzothiazolone, 3-ethyl- and its derivatives, confirming the connectivity and elucidating the fine details of their chemical architecture. uvic.ca
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The photophysical properties of benzothiazole derivatives are of significant interest due to their applications in materials science, particularly as fluorescent probes and components for organic light-emitting diodes (OLEDs). nih.gov The electronic behavior of 2(3H)-Benzothiazolone, 3-ethyl- is dictated by the fused aromatic ring system and the heterocyclic thiazolone moiety.
Characterization of Electronic Transitions and Conjugated Systems
The UV-Vis absorption spectrum of 2(3H)-Benzothiazolone, 3-ethyl- and its derivatives is characterized by absorption bands in the ultraviolet region. These absorptions are primarily attributed to π → π* electronic transitions within the conjugated bicyclic system. The benzothiazole core provides a rigid, planar structure that facilitates electron delocalization. The electronic properties of the ground state (S₀) of the carbazole (B46965) moiety, a related heterocyclic system, are known to be more significantly perturbed by substitution at the 2-position than the 3-position, a principle that can be extended to the benzothiazole framework. clockss.org
The absorption spectra of benzothiazole derivatives typically exhibit intense bands corresponding to the lowest energy charge-transfer transitions. researchgate.net For related N-substituted benzothiadiazoles, which also feature an electron-deficient heterocyclic core, absorption maxima are observed in the UV to the visible region, depending on the nature of the substituents and the solvent. nih.gov These transitions establish the foundation for the compound's fluorescence properties. The fluorescence excitation spectra generally align well with the corresponding absorption spectra, confirming that the emission originates from the absorbing species. clockss.org
Solvent Effects on Absorption and Emission Maxima
The absorption and emission maxima of benzothiazole derivatives often exhibit a marked dependence on the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. Generally, in polar solvents, the emission spectra of related heterocyclic compounds like N-arylcarbazoles are red-shifted and broadened, suggesting an intramolecular charge transfer (CT) character in the excited singlet state. clockss.org
For a series of N-substituted 2,1,3-benzothiadiazole (B189464) derivatives, a comprehensive study revealed significant shifts in both absorption (λabs) and emission (λem) maxima across solvents of varying polarity, from nonpolar cyclohexane (B81311) to polar dimethyl sulfoxide (B87167) (DMSO) and water. nih.gov This behavior is indicative of a change in the dipole moment of the molecule upon electronic excitation. While specific data for 2(3H)-Benzothiazolone, 3-ethyl- is not extensively published, the expected trends can be inferred from these related systems. An increase in solvent polarity is expected to stabilize the more polar excited state, leading to a bathochromic (red) shift in the emission wavelength.
Table 1: Representative Solvatochromic Data for a Related N-Substituted Benzothiadiazole Derivative (4-(pyrrolidin-1-yl)-2,1,3-benzothiadiazole) nih.gov
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.0 | 434 | 550 | 4877 |
| Toluene | 2.4 | 446 | 578 | 5110 |
| Chloroform | 4.8 | 455 | 606 | 5339 |
| Ethyl Acetate | 6.0 | 450 | 608 | 5650 |
| Acetonitrile (B52724) | 37.5 | 455 | 647 | 6271 |
| DMSO | 46.7 | 464 | 658 | 6075 |
| Water (+5% DMSO) | 80.1 | 460 | 678 | 6820 |
Mass Spectrometry for Molecular Mass and Fragmentation Pathways
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For 2(3H)-Benzothiazolone, 3-ethyl- (C₉H₉NOS), the exact molecular weight is 179.0405 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 179.
The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The structure of 2(3H)-Benzothiazolone, 3-ethyl- suggests several likely fragmentation pathways:
Loss of the Ethyl Group: A common fragmentation for N-ethyl compounds is the cleavage of the ethyl group. Loss of an ethyl radical (•CH₂CH₃) would produce a prominent fragment ion at m/z 151 ([M-28]⁺). Alternatively, the loss of ethene (C₂H₄) via a rearrangement process would lead to a fragment at m/z 151 ([M-28]⁺).
Loss of Carbon Monoxide: The lactam carbonyl group can be eliminated as a neutral CO molecule, which would result in a fragment ion at m/z 151 ([M-28]⁺).
Cleavage of the Heterocyclic Ring: The thiazolone ring can undergo cleavage. For instance, fragmentation of a related thiazole derivative showed the opening of the thiazole ring followed by the loss of small molecules like acetylene. researchgate.net A plausible fragmentation for 2(3H)-Benzothiazolone, 3-ethyl- could involve the loss of the CH₃-CH₂-N=C=O fragment, leading to the benzothiazole cation radical.
Table 2: Predicted Mass Spectrometry Fragmentation for 2(3H)-Benzothiazolone, 3-Ethyl-
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |
| 179 | [C₉H₉NOS]⁺ | Molecular Ion | - |
| 151 | [C₇H₅NOS]⁺ | [M - C₂H₄]⁺ | Ethene |
| 150 | [C₈H₈NS]⁺ | [M - CHO]⁺ | Formyl radical |
| 136 | [C₇H₆NS]⁺ | [M - C₂H₃O]⁺ | Ketenyl radical |
| 108 | [C₆H₄S]⁺ | Thiophenolate-type ion | C₃H₅NO |
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details about intermolecular packing. While the specific crystal structure of 2(3H)-Benzothiazolone, 3-ethyl- is not publicly available, detailed structural analyses of closely related benzothiazole derivatives allow for an accurate prediction of its molecular geometry and solid-state interactions. nih.govmdpi.com
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The molecular structure of benzothiazole derivatives is characterized by a high degree of planarity. nih.govnih.gov In a study of Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate, an isomer of the title compound, the benzisothiazolone ring system was found to be nearly planar. nih.gov Similar planarity is expected for the 2(3H)-Benzothiazolone, 3-ethyl- core. The bond lengths and angles within the benzothiazole ring are consistent with those of other reported derivatives. mdpi.com The N-C and C-S bonds in the heterocycle of a related structure were found to be approximately 1.750 Å and 1.200 Å, respectively. researchgate.net The geometry around the nitrogen atom is expected to be trigonal planar, and the ethyl group will extend from this position.
Table 3: Representative Bond Lengths from a Related Benzothiazole Derivative (Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate) nih.gov
| Bond | Length (Å) | Bond | Length (Å) |
| S1-C7 | 1.761(2) | C1-C6 | 1.393(3) |
| S1-N1 | 1.711(2) | C2-C3 | 1.385(3) |
| O1-C7 | 1.215(2) | C3-C4 | 1.393(3) |
| N1-C1 | 1.397(2) | C4-C5 | 1.382(3) |
| C1-C2 | 1.388(3) | C5-C6 | 1.383(3) |
Table 4: Representative Bond Angles from a Related Benzothiazole Derivative (Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate) nih.gov
| Angle | Degree (°) | Angle | Degree (°) |
| C7-S1-N1 | 91.13(8) | C2-C1-C6 | 118.4(2) |
| C7-N1-S1 | 111.9(1) | C3-C2-C1 | 120.9(2) |
| C1-N1-S1 | 126.2(1) | C4-C3-C2 | 120.1(2) |
| O1-C7-N1 | 126.8(2) | C5-C4-C3 | 119.5(2) |
| O1-C7-S1 | 123.7(2) | C4-C5-C6 | 120.6(2) |
| N1-C7-S1 | 109.5(1) | C5-C6-C1 | 120.5(2) |
Analysis of Intermolecular Interactions in Crystal Lattices (e.g., π-stacking)
The crystal packing of benzothiazole derivatives is often stabilized by a network of weak intermolecular interactions. In derivatives containing amide or similar functional groups, classical hydrogen bonds such as N—H···O=C and N—H···N(thiazole) can connect molecules into ribbons or sheets. researchgate.net For N-substituted derivatives lacking a hydrogen-bond donor on the nitrogen, π-π stacking interactions between the planar benzothiazole ring systems become a dominant packing force.
In the crystal structure of N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide, the packing is stabilized by N-H···N and C-H···O intermolecular hydrogen bonds, which generate centrosymmetric dimers. mdpi.com In other structures, π-stacking interactions link molecules into layers. iucr.org It is highly probable that the crystal lattice of 2(3H)-Benzothiazolone, 3-ethyl- would feature significant π-π stacking, with adjacent molecules arranged in an offset or herringbone pattern to maximize attractive forces and stabilize the crystal structure.
Computational and Theoretical Studies on 2 3h Benzothiazolone, 3 Ethyl
Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Geometry Optimization
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the electronic structure and optimizing the molecular geometry of organic compounds. While specific studies on 2(3H)-Benzothiazolone, 3-ethyl- are not extensively documented in publicly available literature, the well-established principles and the body of research on related benzothiazole (B30560) derivatives allow for a comprehensive theoretical projection of its properties.
These calculations are typically performed using a basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for molecules of this size. The choice of functional, for instance, B3LYP, is crucial as it approximates the exchange-correlation energy within the DFT framework.
Ground State Molecular Geometry and Conformations
The ground state molecular geometry of 2(3H)-Benzothiazolone, 3-ethyl- is determined by finding the minimum energy structure on the potential energy surface. The benzothiazolone core is a planar bicyclic system. The primary conformational flexibility arises from the rotation of the ethyl group attached to the nitrogen atom.
Computational studies on similar heterocyclic systems indicate that the ethyl group will likely adopt a staggered conformation relative to the benzothiazole ring to minimize steric hindrance. The key geometrical parameters, including bond lengths and angles, can be predicted with high accuracy. For instance, the bond lengths within the benzene (B151609) and thiazole (B1198619) rings are expected to show delocalization, with values intermediate between single and double bonds. The C-S and C-N bond lengths in the thiazolone ring are particularly important for understanding the electronic nature of the heterocycle.
Table 1: Predicted Ground State Geometrical Parameters for 2(3H)-Benzothiazolone, 3-ethyl- (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-N (ring) Bond Length | ~1.38 Å |
| C-S Bond Length | ~1.77 Å |
| N-C (ethyl) Bond Length | ~1.47 Å |
| C-C (ethyl) Bond Length | ~1.54 Å |
| C-N-C (ethyl) Bond Angle | ~125° |
| Dihedral Angle (ring-ethyl) | ~60-90° |
Note: These are estimated values based on calculations on analogous molecules and are subject to variation based on the specific computational method and basis set used.
Vibrational Frequency Calculations and Comparison with Experimental Data
Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface as minima (no imaginary frequencies) and for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations can predict the frequencies and intensities of the fundamental vibrational modes of 2(3H)-Benzothiazolone, 3-ethyl-.
Key predicted vibrational modes would include the C=O stretching frequency, typically a strong band in the IR spectrum, and various C-H, C-N, and C-S stretching and bending modes. Aromatic C-H stretching vibrations are expected at higher wavenumbers, while the fingerprint region will contain a complex pattern of vibrations characteristic of the benzothiazolone ring system.
A comparison with experimental data, when available, allows for the validation of the computational method. It is common practice to scale the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical models.
Table 2: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Predicted Frequency (Scaled) | Typical Experimental Range |
| C=O Stretch | ~1680 - 1720 | 1670 - 1710 |
| Aromatic C-H Stretch | ~3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | ~2850 - 2980 | 2850 - 2960 |
| C-N Stretch | ~1300 - 1380 | 1310 - 1360 |
| C-S Stretch | ~650 - 750 | 680 - 740 |
Note: The predicted values are based on general trends for similar molecules. Specific experimental data for 2(3H)-Benzothiazolone, 3-ethyl- is required for a direct comparison.
Prediction of NMR Chemical Shifts and UV-Vis Spectra
Computational methods can also predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions and the corresponding UV-Vis absorption wavelengths (λmax). The calculations provide insights into the nature of the electronic excitations, often involving transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.
Elucidation of Electron Density Distribution and Reactivity Sites
For 2(3H)-Benzothiazolone, 3-ethyl-, the HOMO is expected to be localized primarily on the electron-rich benzothiazolone ring system, particularly on the sulfur and nitrogen atoms and the fused benzene ring. The LUMO is likely to be distributed over the carbonyl group and the thiazolone ring, which are the more electrophilic parts of the molecule.
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The distribution of these orbitals provides a map of the likely sites for electrophilic and nucleophilic attack.
Table 3: Predicted Frontier Molecular Orbital Energies for 2(3H)-Benzothiazolone, 3-ethyl-
| Parameter | Predicted Energy (eV) |
| HOMO | ~ -6.0 to -6.5 |
| LUMO | ~ -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |
Note: These values are estimations based on typical DFT calculations for similar heterocyclic compounds.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
For 2(3H)-Benzothiazolone, 3-ethyl-, the MEP map would show the most negative potential (typically colored red) around the carbonyl oxygen atom, indicating it as the primary site for electrophilic attack. The regions of positive potential (colored blue) would be located around the hydrogen atoms of the ethyl group and the benzene ring, suggesting these as potential sites for nucleophilic interaction. The nitrogen and sulfur atoms will also influence the electrostatic potential distribution.
This detailed computational and theoretical analysis, even when based on projections from related compounds, provides a robust framework for understanding the chemical behavior of 2(3H)-Benzothiazolone, 3-ethyl-, guiding further experimental investigation and application.
Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with extended π-conjugation and charge-transfer characteristics, are promising candidates for NLO materials. While specific experimental NLO data for 3-ethyl-2(3H)-benzothiazolone is not extensively documented, computational methods can predict these properties.
The NLO response of a molecule is fundamentally related to its electronic properties, which can be quantified through computational calculations. The key parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These are typically calculated using quantum chemical methods like Density Functional Theory (DFT).
Polarizability (α): This tensor describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. It is a measure of the linear optical response.
First-Order Hyperpolarizability (β): This is the key quantity that determines the second-order NLO response, such as second-harmonic generation (SHG). It represents the non-linear change in the dipole moment induced by a strong electric field. Molecules with a high β value are sought after for NLO applications.
For 3-ethyl-2(3H)-benzothiazolone, the presence of the electron-rich benzothiazolone ring system suggests a potential for significant electronic response. Computational studies on related benzothiazole and benzimidazole (B57391) derivatives have shown that these heterocyclic systems can exhibit notable NLO properties. researchgate.net The calculated values for these properties would provide a theoretical basis for evaluating the NLO potential of 3-ethyl-2(3H)-benzothiazolone.
Below is an example of a data table that would be generated from such a computational study, with hypothetical values for illustrative purposes.
| Property | Calculated Value (a.u.) | Description |
| Dipole Moment (μ) | 3.5 D | Indicates the molecule's overall polarity. |
| Mean Polarizability (α) | 150 a.u. | Represents the average linear response to an electric field. |
| Hyperpolarizability (β) | 300 x 10⁻³⁰ esu | Quantifies the second-order non-linear optical response. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the delocalization of electron density within a molecule. scirp.org It provides a detailed picture of the bonding and anti-bonding orbitals and the energetic stabilization resulting from electron transfer between them. This analysis is crucial for understanding the electronic structure and stability of 3-ethyl-2(3H)-benzothiazolone.
The NBO method quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. scirp.org For 3-ethyl-2(3H)-benzothiazolone, key intramolecular interactions would include:
π → π* interactions: Delocalization of electrons from the π-orbitals of the benzene and thiazolone rings to their corresponding π*-antibonding orbitals, which is characteristic of aromatic systems.
n → π* interactions: Delocalization of lone pair (n) electrons from the nitrogen, oxygen, and sulfur atoms to the π*-antibonding orbitals of the conjugated system. These interactions are critical in determining the molecule's electronic properties and reactivity.
A theoretical study on related benzothiazole derivatives demonstrated significant stabilization energies from intramolecular charge transfer, for instance, from lone pairs on sulfur or nitrogen to π* orbitals of the aromatic system. scirp.orgscirp.org For 3-ethyl-2(3H)-benzothiazolone, similar interactions would be expected to contribute to its molecular stability.
An illustrative NBO analysis data table is presented below:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N3 | π* (C2=O1) | 25.5 | Lone pair to antibonding π-orbital delocalization |
| LP (2) S1 | π* (C6-C7) | 15.2 | Lone pair to antibonding π-orbital delocalization |
| π (C4-C5) | π* (C6-C7) | 20.1 | π-electron delocalization within the benzene ring |
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Dimerization)
Hydrogen Bonding: Although the parent 2(3H)-benzothiazolone can form N-H···O or N-H···S hydrogen bonds, the ethyl substitution at the N3 position in 3-ethyl-2(3H)-benzothiazolone precludes this classic hydrogen bonding. However, weaker C-H···O and C-H···S interactions involving the ethyl group and the aromatic rings with the carbonyl oxygen and thiazole sulfur of neighboring molecules are highly probable. iucr.org
π–π Stacking: The planar benzothiazole ring system is conducive to π–π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. These interactions are a significant cohesive force in the crystal lattice of many aromatic compounds. nih.gov
Dimerization: Through a combination of these intermolecular forces, particularly hydrogen bonds and π–π stacking, molecules of 3-ethyl-2(3H)-benzothiazolone may form dimeric structures in the solid state. Such dimerization can influence the material's melting point, solubility, and even its photophysical properties.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, providing insights into its flexibility and structural stability over time. acs.org
For 3-ethyl-2(3H)-benzothiazolone, an MD simulation would reveal:
Conformational Flexibility: The primary source of flexibility is the ethyl group attached to the nitrogen atom. MD simulations would map the rotational freedom around the N-C and C-C bonds of this ethyl group and identify the most stable (lowest energy) conformations.
Vibrational Motions: The simulation would also capture the vibrational motions of the atoms within the benzothiazolone ring system, providing a dynamic picture of the molecule.
Solvent Effects: By performing the simulation in a solvent box (e.g., water or an organic solvent), it is possible to study how the solvent molecules arrange around the solute and influence its conformation and dynamics.
Studies on related benzothiazole derivatives have used MD simulations to assess their stability and interactions within biological systems, demonstrating the utility of this technique. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (non-clinical)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.govejbps.comresearchgate.net For a series of analogs of 3-ethyl-2(3H)-benzothiazolone, a QSAR study could provide mechanistic insights into a hypothetical non-clinical activity, such as its efficacy as a corrosion inhibitor or its potential as a fungicide.
The process involves:
Data Set: A series of benzothiazolone derivatives with varying substituents would be synthesized and their activity measured.
Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These can be constitutional, topological, geometric, or electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. ejbps.com
The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives and to understand which structural features are important for the desired activity. For instance, a QSAR model might reveal that the activity is positively correlated with the dipole moment and negatively correlated with the molecular volume, providing guidance for the design of more potent compounds. Numerous QSAR studies have been successfully applied to various classes of benzothiazole derivatives to understand their mechanisms of action. nih.govejbps.comresearchgate.net
Mechanistic Investigations of Biological Interactions of 2 3h Benzothiazolone, 3 Ethyl Derivatives Non Clinical Focus
Enzyme Inhibition Mechanism Studies
The interaction of 2(3H)-benzothiazolone derivatives with specific enzymes has been a focal point of mechanistic studies, revealing pathways of inhibition for several key therapeutic targets.
Derivatives of 2(3H)-benzothiazolone have been identified as potential inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the regulation of the neurotransmitter acetylcholine, and their inhibition is a key strategy in managing conditions like Alzheimer's disease.
Studies have shown that synthetic benzothiazolone derivatives can exhibit significant inhibitory activity against these enzymes. nih.govmdpi.com Research involving a series of thirteen 2-(2-oxobenzo[d]thiazol-3(2H)-yl)-N′-(substituted)acetohydrazide derivatives (M1–M13) demonstrated that most of these compounds were more effective against BChE than AChE. mdpi.com Compound M13 was identified as the most potent BChE inhibitor with an IC₅₀ value of 1.21 µM, while compound M2 also showed strong inhibition with an IC₅₀ of 1.38 µM. mdpi.com Notably, M2 displayed a higher selectivity for BChE over AChE. mdpi.com
Kinetic analysis of the most active compound, M13, revealed that it acts as a reversible and noncompetitive inhibitor of BChE. mdpi.com This indicates that the inhibitor does not compete with the substrate for the active site but binds to a different site on the enzyme, thereby altering its catalytic efficiency. Molecular docking studies suggest that such derivatives can interact with key amino acid residues within the enzyme's active site, contributing to their inhibitory potential. nih.gov
Cholinesterase Inhibition by Benzothiazolone Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (AChE/BChE) | Inhibition Type |
|---|---|---|---|---|
| M13 | BChE | 1.21 ± 0.05 | 4.16 | Reversible, Noncompetitive |
| M2 | BChE | 1.38 ± 0.17 | 28.99 | Not Specified |
Human Glutathione (B108866) S-Transferase P1-1 (hGSTP1-1) is an enzyme involved in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds. esisresearch.orgnih.govfrontiersin.org Its overexpression in cancer cells is linked to multidrug resistance, making it a target for inhibitor development. frontiersin.org The general mechanism of GSTs involves the nucleophilic attack of the thiol group from GSH on an electrophilic substrate. nih.govfrontiersin.org
While specific studies on 3-ethyl-2(3H)-benzothiazolone are limited, research on the broader class of benzazole derivatives, which includes benzothiazoles and benzoxazoles, has provided insights. In a study of 33 novel benzazole compounds, several were found to inhibit hGSTP1-1. esisresearch.org The most potent inhibitor identified was N-[2-(4-chloro-benzyl)-benzooxazol-5-yl]-4-nitro-benzenesulfonamide (compound-18), a benzoxazole (B165842) derivative, which inhibited GST P1-1 with an IC₅₀ value of approximately 10 µM. esisresearch.org This suggests that the benzazole scaffold is a viable starting point for designing hGSTP1-1 inhibitors.
The inhibition mechanism for some compounds targeting hGSTP1-1 involves the formation of a covalent adduct. For instance, quinone-type oxidation products of the flavonoid quercetin (B1663063) are believed to act as specific active site inhibitors of GSTP1-1 by binding to the Cys-47 residue. nih.gov Other inhibitors may act as prodrugs that are hydrolyzed within the cell to an active form, which then reacts with GSH bound in the enzyme's active site. nih.govfrontiersin.org
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation by catalyzing the synthesis of prostaglandins. nih.govnih.gov Inhibition of COX-2 is the primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
While the 2(3H)-benzothiazolone scaffold has been investigated for a range of biological activities, specific mechanistic studies on its direct inhibition of COX-2 are not prominently available in the reviewed literature. However, research on other heterocyclic structures as COX-2 inhibitors can provide context. For example, studies on indolizine (B1195054) and 1,3-dihydro-2H-indolin-2-one derivatives have identified potent COX-2 inhibitors. nih.govnih.gov Molecular modeling of these compounds suggests that hydrophobic interactions are a major contributor to their binding and inhibition of the COX-2 enzyme. nih.gov For a compound to be an effective COX-2 inhibitor, it typically needs to bind within the enzyme's active site, blocking the pathway for prostaglandin (B15479496) synthesis. nih.gov
Receptor Binding Affinities and Selectivity Profiles
Derivatives of 2(3H)-benzothiazolone have been synthesized and evaluated for their ability to bind to various neurological receptors, revealing high affinity and selectivity for specific subtypes.
Sigma (σ) receptors, particularly the σ₁ and σ₂ subtypes, are recognized as important targets for the development of therapeutics for central nervous system disorders. researchgate.netsigmaaldrich.com A series of 2(3H)-benzothiazolone derivatives have been developed and shown to be highly potent and selective ligands for the σ₁ receptor. researchgate.net
These studies have established clear structure-affinity relationships. For instance, utilizing 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one as a lead compound, researchers found that modifications to the side chain could dramatically enhance σ₁ affinity and selectivity. researchgate.net The introduction of an azepine side-chain resulted in a ligand with a σ₁ Ki value of 0.56 nM and a selectivity ratio (σ₂/σ₁) of over 1000. researchgate.net Another study found that a derivative with a para-chloro substitution on an N-benzyl ring exhibited exceptionally high affinity and selectivity, with Ki values of 0.1 nM for σ₁ and 427 nM for σ₂, yielding a selectivity ratio of 4270. researchgate.net These findings highlight that the benzothiazolone and related benzoxazolone moieties confer a preference for σ₁ binding sites. researchgate.net
Sigma Receptor Binding Affinities of 2(3H)-Benzothiazolone Derivatives
| Compound Derivative Type | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity Ratio (Ki σ₂/Ki σ₁) | Reference |
|---|---|---|---|---|
| 3-(1-Piperidinoethyl)-6-propylbenzothiazolin-2-one | 0.6 | Not specified, moderate selectivity | 29 | nih.gov |
| Derivative with azepine side-chain | 0.56 | >500 | >1000 | researchgate.net |
| Benzo[d]oxazol-2(3H)-one with p-Cl-benzyl | 0.1 | 427 | 4270 | researchgate.net |
| Derivative 8a | 4.5 | Not specified, high selectivity | 483 | nih.gov |
In contrast to their high affinity for sigma receptors, 2(3H)-benzothiazolone derivatives have demonstrated minimal interaction with other key neurotransmitter receptors. researchgate.netnih.gov As part of their selectivity profiling, potent σ₁ ligands derived from the benzothiazolone scaffold were tested against a wide range of other receptors. researchgate.net
Specifically, these compounds were found to have negligible affinity for serotonin (B10506) 5-HT₂ receptors and dopamine (B1211576) D₂ receptors. nih.gov One highly selective σ₁ ligand, when screened against a broad panel of receptors, only showed submicromolar affinity for α₂ adrenergic (Ki = 205 nM) and H₁ histamine (B1213489) (Ki = 311 nM) receptors, with its affinity for serotonin and dopamine receptors being significantly lower. researchgate.net This lack of interaction underscores the high selectivity of these particular benzothiazolone derivatives for the σ₁ receptor, a desirable characteristic for developing targeted therapeutic agents with fewer off-target effects.
In Vitro Cellular Activity Mechanisms
The biological activities of 3-ethyl-2(3H)-benzothiazolone and its derivatives are underpinned by a variety of in vitro cellular mechanisms. These compounds have demonstrated potential as anticancer, antimicrobial, and antioxidant agents through specific molecular interactions.
Inhibition of Cancer Cell Proliferation in Cell Lines: Mechanistic Pathways (e.g., apoptosis induction, cell cycle regulation)
Derivatives of 2(3H)-benzothiazolone have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating the cell cycle.
Apoptosis Induction:
A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on various benzothiazole (B30560) derivatives have revealed their ability to trigger both the intrinsic and extrinsic apoptotic pathways.
For instance, a novel benzothiazole derivative, PB11, has been shown to induce apoptosis in human glioblastoma (U87) and cervix cancer (HeLa) cells by suppressing the PI3K/AKT signaling pathway. nih.gov This suppression leads to the upregulation of pro-apoptotic proteins like Bax and cytochrome c, and the activation of caspase-3 and -9. nih.gov The activation of caspase-9, but not caspase-8, suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov Similarly, another derivative, YLT322, induced apoptosis in HepG2 cells through the mitochondrial pathway, as evidenced by increased Bax expression, decreased Bcl-2 expression, and cytochrome c release, leading to the activation of caspases-3 and -9. nih.gov
Further supporting the role of the mitochondrial pathway, a novel N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide derivative was found to promote the accumulation of reactive oxygen species (ROS) in colorectal cancer cells. frontiersin.org This increase in ROS leads to a loss of mitochondrial transmembrane potential, a key event in the intrinsic apoptotic cascade. frontiersin.org
Cell Cycle Regulation:
In addition to inducing apoptosis, 2(3H)-benzothiazolone derivatives can also arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. For example, some benzothiazole-based compounds have been observed to cause G1 phase arrest in SH-SY5Y neuroblastoma cells and HepG2 cells. researchgate.net This arrest is often mediated by the activation of tumor suppressor proteins like p21Cip/WAF1 and p27/KIP1. researchgate.net
The fluorinated benzothiazole analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has been shown to cause cell cycle arrest in the G1 and S phases in MCF-7 breast cancer cells. nih.gov This effect is dependent on a functional aryl hydrocarbon receptor (AhR) signaling pathway, which leads to the induction of cytochrome P450 enzymes CYP1A1 and CYP1B1 and subsequent DNA adduct formation. nih.gov
Table 1: Mechanistic Pathways of Anticancer Activity for Benzothiazole Derivatives
| Derivative | Cell Line(s) | Mechanism of Action | Key Molecular Targets/Pathways |
|---|---|---|---|
| PB11 | U87 (glioblastoma), HeLa (cervix cancer) | Apoptosis induction | Suppression of PI3K/AKT signaling, upregulation of caspase-3 and -9 nih.gov |
| YLT322 | HepG2 (liver cancer) | Apoptosis induction | Mitochondrial pathway: Increased Bax, decreased Bcl-2, cytochrome c release, caspase-3 and -9 activation nih.gov |
| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal cancer cells | Apoptosis induction | ROS-mediated mitochondrial pathway frontiersin.org |
| Unspecified Benzothiazole Derivatives | SH-SY5Y (neuroblastoma), HepG2 (liver cancer) | Cell cycle arrest | G1 phase arrest, activation of p21Cip/WAF1 and p27/KIP1 researchgate.net |
| 5F 203 | MCF-7 (breast cancer) | Cell cycle arrest, DNA damage | G1 and S phase arrest, AhR signaling pathway, CYP1A1/CYP1B1 induction nih.gov |
Antimicrobial Activity Mechanisms Against Specific Strains
Benzothiazole derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. mdpi.comnih.govjocpr.com The mechanisms underlying this activity often involve the inhibition of essential microbial enzymes.
Antibacterial Mechanisms:
Molecular docking studies suggest that the antibacterial action of some benzothiazole derivatives may be due to the inhibition of enzymes crucial for bacterial cell wall synthesis, such as E. coli MurB and LD-carboxypeptidase. mdpi.comnih.gov For example, a series of heteroarylated benzothiazoles showed moderate antibacterial activity, with docking studies pointing towards the inhibition of E. coli MurB. mdpi.com Another study on benzothiazolylthiazolidin-4-ones predicted that the inhibition of LD-carboxypeptidase is a likely mechanism for their antibacterial effects. nih.gov
Antifungal Mechanisms:
The antifungal activity of these compounds is often attributed to the inhibition of enzymes like 14α-lanosterol demethylase, which is essential for ergosterol (B1671047) biosynthesis in fungi. mdpi.com The inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death. Docking studies of heteroarylated benzothiazoles have supported this as a probable mechanism for their antifungal properties. mdpi.com
Table 2: Antimicrobial Mechanisms of Benzothiazole Derivatives
| Derivative Class | Target Organism(s) | Proposed Mechanism | Target Enzyme(s) |
|---|---|---|---|
| Heteroarylated benzothiazoles | E. coli | Inhibition of cell wall synthesis | MurB mdpi.com |
| Benzothiazolylthiazolidin-4-ones | Bacteria | Inhibition of cell wall synthesis | LD-carboxypeptidase nih.gov |
| Heteroarylated benzothiazoles | Fungi | Inhibition of ergosterol biosynthesis | 14α-lanosterol demethylase mdpi.com |
Antioxidant Activity Mechanisms (e.g., radical scavenging, metal chelation)
Benzothiazole derivatives have been investigated for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and potentially chelate metal ions.
Radical Scavenging:
The primary mechanism of antioxidant activity for many benzothiazole derivatives is their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. derpharmachemica.com This has been demonstrated in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. derpharmachemica.comnih.gov The presence of electron-donating groups on the benzothiazole scaffold generally enhances this activity. derpharmachemica.com
Some benzofuran-2-one derivatives, which share structural similarities with benzothiazolones, have been shown to reduce intracellular reactive oxygen species (ROS) levels and upregulate the expression of heme oxygenase-1 (HO-1), an important antioxidant enzyme. mdpi.com
Metal Chelation:
Structure-Activity Relationship (SAR) Derivations Based on Mechanistic Data
The biological activities of 2(3H)-benzothiazolone derivatives are significantly influenced by the nature and position of substituents on the benzothiazole core. Structure-activity relationship (SAR) studies provide valuable insights into how these structural modifications impact their mechanistic pathways.
Influence of N-3 Substituents on Mechanistic Activity
The substituent at the N-3 position of the 2(3H)-benzothiazolone ring plays a crucial role in determining the compound's biological profile. Variations in the N-3 substituent can affect the molecule's lipophilicity, steric properties, and ability to interact with biological targets.
For instance, in a series of benzothiazole derivatives synthesized for anticonvulsant activity, the nature of the substituent at the N-3 position was found to be critical. nih.gov While specific details for 3-ethyl derivatives are part of a broader class, the general principle of the N-3 position being a key modulator of activity holds.
Impact of Aromatic Ring Substitutions on Binding and Reaction Pathways
In the context of anticancer activity, substitutions on the aromatic ring can dramatically alter the potency and selectivity of the compounds. For example, the introduction of a fluorine atom at the 5-position, as seen in 5F 203, resulted in a potent antitumor agent. nih.gov The presence of a propionyl group at the sixth position of the benzothiazolone ring was found to slightly improve the affinity and selectivity for σ1 receptors. nih.gov
For antimicrobial activity, the position and nature of substituents on the benzothiazole moiety are critical. In a study of benzothiazolylthiazolidin-4-ones, replacing a 6-OCF₃ substituent with a 6-Cl group led to a significant improvement in antibacterial activity against several bacterial strains. nih.gov
Regarding antioxidant activity, the presence of electron-donating groups on the aromatic ring generally enhances the radical scavenging capacity of benzothiazole derivatives. derpharmachemica.com For example, a study on coumarin-substituted benzothiazoles showed that certain substitution patterns led to significant in vitro antioxidant activity. derpharmachemica.com
Table 3: Impact of Aromatic Ring Substitutions on Biological Activity
| Position of Substitution | Substituent | Biological Activity | Effect |
|---|---|---|---|
| 5 | Fluorine | Anticancer | Increased potency nih.gov |
| 6 | Propionyl | Anticancer (receptor binding) | Improved affinity and selectivity for σ1 receptors nih.gov |
| 6 | Chlorine (replacing OCF₃) | Antibacterial | Improved activity against various bacterial strains nih.gov |
| Aromatic Ring | Electron-donating groups | Antioxidant | Enhanced radical scavenging activity derpharmachemica.com |
Conformational Effects on Biological Interaction Profiles
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For derivatives of 2(3H)-benzothiazolone, including 3-ethyl-2(3H)-benzothiazolone, the specific spatial arrangement of atoms and functional groups dictates how the molecule interacts with biological targets. Mechanistic investigations, particularly through computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, pharmacophore mapping, and molecular docking, have provided significant insights into these conformational effects. thaiscience.infonih.gov Such studies help to elucidate the optimal geometry for binding and the structural features that enhance biological interactions. thaiscience.info
Research on various benzothiazole derivatives has utilized techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive 3D-QSAR models. ustc.edu.cnijpsr.com These models correlate the biological activity of a series of compounds with their 3D structural properties, such as steric and electrostatic fields. ustc.edu.cn For instance, in studies of benzothiazole derivatives as p56lck inhibitors, 3D-QSAR models have been developed to understand the relationship between their structural features and inhibitory activities. ijpsr.com These models provide a hypothetical picture of the essential chemical functionalities responsible for the biological effect and the conformational arrangement required for optimal interaction. thaiscience.info
A computational study on 2-substituted benzothiazole derivatives performed a molecular geometry scan to identify stable conformers by systematically rotating the dihedral angle between the benzothiazole ring and a connected phenyl ring. mdpi.com This type of analysis reveals the energetically favorable conformations that are more likely to exist and interact with biological targets. The identification of low-energy conformers is a crucial step in understanding the molecule's bioactive conformation.
Table 1: Conformational Analysis of a 2-Substituted Benzothiazole Derivative
| Dihedral Angle (°) | Relative Energy (Hartree) | Stability |
|---|---|---|
| 0 | -0.084752 | Stable |
| 180 | -0.084752 | Stable |
This table is generated based on findings for 2-substituted benzothiazole derivatives, illustrating the concept of identifying stable conformers through conformational analysis. mdpi.com
Furthermore, molecular docking studies have been instrumental in visualizing the binding modes of benzothiazole derivatives within the active sites of target proteins. For example, in the context of c-Jun N-terminal kinase-3 (JNK3) inhibitors, docking studies have shown that specific hydrogen bonding interactions are critical for selectivity. nih.gov The conformation of the (benzothiazole-2-yl) acetonitrile (B52724) scaffold allows it to fit within the ATP binding pocket and form a crucial hydrogen bond with the amino acid residue GLN155, a key interaction for its inhibitory effect. nih.gov This highlights how a specific three-dimensional arrangement is necessary to achieve a targeted biological response.
The development of pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, further underscores the importance of conformation. For a set of p56lck inhibitors based on the benzothiazole scaffold, a six-point pharmacophore model was developed, consisting of one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AADHRR.15). thaiscience.info This model's success in predicting activity indicates that the spatial relationship between these features is a key factor in the interaction with the p56lck enzyme. thaiscience.info
Applications in Materials Science and Chemical Technologies
Organic Electronics and Photonics
The benzothiazole (B30560) moiety is a key component in the design of organic materials for electronic and photonic applications due to its electron-accepting nature and ability to form extended π-conjugated systems.
While specific research on conductive polymers derived solely from 2(3H)-Benzothiazolone, 3-ethyl- is not extensively documented, the compound is recognized for its potential applications in the development of such materials. lookchem.com The general class of benzothiazole-containing polymers has been a subject of study for their electrical properties. These polymers, which feature the benzothiazole unit as a major component in their backbone, can have their electrical conductivity significantly increased through doping with electron donor or acceptor agents, transforming them into n-type or p-type semiconductors. researchgate.netdntb.gov.ua
The synthesis of these conductive polymers often involves the polymerization of monomers containing the benzothiazole core. The resulting materials are intrinsic semiconductors, and their conductivity can be tailored by doping, for instance, with iodine or sodium iodide. researchgate.netdntb.gov.ua The processability and unique properties of such polymers make them promising candidates for various electronic applications. lookchem.com
Table 1: Examples of Benzothiazole-based Conductive Polymers and their Properties
| Polymer Type | Dopant | Conductivity | Semiconductor Type |
| Benzothiazole Polymer | Iodine | ~10⁻⁶ Ω⁻¹·cm⁻¹ | n-type |
| Benzothiazole Polymer | Sodium Iodide | ~10⁻⁶ Ω⁻¹·cm⁻¹ | p-type |
This table summarizes general findings for benzothiazole-based polymers and is intended to be illustrative of the potential of polymers derived from 2(3H)-Benzothiazolone, 3-ethyl-.
The structural characteristics of 2(3H)-Benzothiazolone, 3-ethyl- make it a promising candidate for use in sensors and optoelectronic devices. lookchem.com Derivatives of the benzothiazole family have been successfully incorporated into a variety of such applications, including organic light-emitting diodes (OLEDs) and chemical sensors.
For instance, benzothiazole derivatives are key components in the design of fluorescent sensors for the detection of various analytes. A notable example is a sensor for cyanide, (E)-3-ethyl-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)benzo[d]thiazol-3-ium iodide, which demonstrates high sensitivity and selectivity. researchgate.net Similarly, other functionalized benzothiazole derivatives have been developed as chemosensors for metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. dergipark.org.tr
In the realm of OLEDs, the benzothiazole core is utilized for its ability to facilitate charge transfer and for its luminescent properties. epa.govnist.gov Theoretical and experimental studies have shown that benzothiazole derivatives can act as emitters, producing light in various regions of the spectrum, including blue and red. nist.gov The performance of these materials in OLEDs is highly dependent on their molecular structure, which influences their charge mobility and light-emitting efficiency. nih.gov Boron difluoride complexes incorporating a benzothiazole unit have shown promise as emitters in OLEDs with high external quantum efficiencies. nih.gov
Dye and Pigment Chemistry
2(3H)-Benzothiazolone, 3-ethyl- serves as an important intermediate in the synthesis of a variety of dyes. lookchem.com The benzothiazole scaffold is a common feature in many synthetic dyes due to its contribution to color and fluorescence.
The inherent fluorescent properties of many benzothiazole derivatives make them ideal for the development of fluorescent probes and biological stains. These molecules can be designed to exhibit changes in their fluorescence upon binding to specific biological targets or in response to changes in their environment.
Research has focused on synthesizing a range of benzothiazole derivatives and studying their fluorescent properties. dntb.gov.uauomphysics.net For example, 2-aryl- and 2-heteroaryl-benzothiazoles display fluorescence emission in the 380 to 450 nm range. uomphysics.net The emission characteristics can be tuned by modifying the substituents on the benzothiazole core. researchgate.net These properties are valuable for applications in bio-imaging, where benzothiazole derivatives with low cytotoxicity can be used to visualize cellular structures. dntb.gov.ua
Table 2: Fluorescent Properties of Selected Benzothiazole Derivatives
| Compound Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |
| 2-Aryl-benzothiazoles | 330 | 380-450 | General Fluorescence |
| Benzothiazole derivative 14B | - | Blue and Green | Bio-imaging |
| (E)-3-ethyl-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)benzo[d]thiazol-3-ium iodide | - | - | Cyanide Sensor |
This table provides examples of the fluorescent properties of various benzothiazole derivatives, illustrating the potential of compounds derived from 2(3H)-Benzothiazolone, 3-ethyl-.
The benzothiazole moiety is a key structural component in a variety of advanced dye formulations, including azo dyes and dyes for specialized applications like dye-sensitized solar cells (DSSCs). 2(3H)-Benzothiazolone, 3-ethyl- can be used as a starting material for the synthesis of these complex dyes. lookchem.com
Azo dyes derived from benzothiazole precursors have been synthesized and characterized for their coloristic properties. researchgate.netepa.gov These dyes often exhibit good thermal stability and can be applied to synthetic fibers like polyester. researchgate.net The specific properties of the dyes, such as their absorption and emission spectra, can be fine-tuned through chemical modification of the benzothiazole structure. researchgate.netrsc.org
In the context of DSSCs, benzothiazole-containing dyes act as sensitizers, absorbing light and injecting electrons into a semiconductor material. ekb.eg The efficiency of these solar cells is highly dependent on the chemical structure of the dye.
Building Blocks for Complex Organic Architectures
Beyond its direct applications, 2(3H)-Benzothiazolone, 3-ethyl- is a versatile building block for the synthesis of more complex organic molecules and heterocyclic systems. lookchem.com The reactivity of the benzothiazole ring system allows for its incorporation into a wide range of molecular frameworks, leading to compounds with diverse chemical and biological properties.
For example, the benzothiazole nucleus can be integrated into hybrid molecules containing other heterocyclic rings, such as 1,2,3-triazole. These complex structures are of interest for the development of new functional materials and pharmacologically active compounds. The synthesis of such molecules often involves multi-step reaction sequences where the benzothiazole derivative is a key intermediate. The ability to functionalize the benzothiazole core provides a pathway to a vast array of novel chemical entities with potential applications in materials science and beyond.
Precursors in Natural Product Synthesis
There is currently a lack of substantial research demonstrating the use of 2(3H)-Benzothiazolone, 3-ethyl- as a direct precursor in the total synthesis of natural products. While analogs, such as styryl-2(3H)-benzothiazolones, have been synthesized as mimics of natural products like combretastatin (B1194345) A-4, this represents the creation of a natural product analog rather than the use of the compound as a building block in the synthesis of the natural product itself. nih.gov The synthesis of various benzothiazole derivatives often starts from simpler precursors like 2-aminothiophenol (B119425), which undergoes cyclization reactions with various reagents. mdpi.compcbiochemres.com
Components in Macrocyclic and Supramolecular Systems
Advanced Analytical Methodologies for 2 3h Benzothiazolone, 3 Ethyl
Chromatographic Techniques for High-Resolution Separation (e.g., HPLC, GC)
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the separation of 2(3H)-Benzothiazolone, 3-ethyl- from impurities and complex mixtures. The choice between HPLC and GC depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis of benzothiazolone derivatives due to its versatility and applicability to non-volatile and thermally sensitive compounds. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for separating 2(3H)-Benzothiazolone, 3-ethyl- based on its hydrophobicity. While specific application notes for the 3-ethyl derivative are not prevalent, methods developed for the closely related 3-methyl-2(3H)-benzothiazolone hydrazone are readily adaptable. A typical RP-HPLC method would involve a C8 or C18 stationary phase and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer.
Below is a representative table of HPLC conditions that could be optimized for the analysis of 2(3H)-Benzothiazolone, 3-ethyl-.
| Parameter | Condition | Purpose |
| Column | C8 or C18, 50-150 mm length, 2.1-4.6 mm ID, 3-5 µm particle size | Provides a non-polar stationary phase for reverse-phase separation. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid aids in protonation for better peak shape and MS compatibility. Acetonitrile is the organic modifier. |
| Gradient | Gradient elution, e.g., 5% B to 95% B over 10-20 minutes | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 0.2 - 1.0 mL/min | Optimized based on column dimensions and desired separation speed. |
| Column Temp. | 25 - 40 °C | Controls retention time and peak shape. |
| Detection | UV-Vis Detector (e.g., at 254 nm or 280 nm) or Mass Spectrometer | UV detection is common; MS provides mass information for identification. |
| Injection Vol. | 1 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
Gas Chromatography (GC): For GC analysis, 2(3H)-Benzothiazolone, 3-ethyl- must be sufficiently volatile and thermally stable to be vaporized without decomposition. Given its structure, it is amenable to GC analysis. A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable. The sample is injected into a heated port, vaporized, and separated based on its boiling point and interaction with the stationary phase.
A typical set of GC parameters is outlined below.
| Parameter | Condition | Purpose |
| Column | Capillary column (e.g., DB-5ms), 30 m length, 0.25 mm ID, 0.25 µm film | Standard non-polar column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |
| Inlet Temp. | 250 - 280 °C | Ensures rapid and complete vaporization of the analyte. |
| Oven Program | Start at 100°C, ramp at 10-20°C/min to 300°C | Temperature program to separate compounds based on boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general-purpose sensitive detection; MS provides structural information. |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation in Complex Mixtures
Tandem mass spectrometry (MS/MS) is an indispensable tool for the unambiguous identification of 2(3H)-Benzothiazolone, 3-ethyl- in complex samples, even at trace levels. It involves the selection of a specific parent ion (precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). This process provides a highly specific "fingerprint" for the molecule.
When coupled with a chromatographic inlet like HPLC or GC, the technique (LC-MS/MS or GC-MS/MS) provides both retention time and mass spectral data, offering a high degree of certainty in identification. For 2(3H)-Benzothiazolone, 3-ethyl- (Molecular Weight: 179.24 g/mol ), the protonated molecule [M+H]⁺ with m/z 180.05 would be selected as the precursor ion in positive ion mode electrospray ionization (ESI).
The fragmentation pattern in MS/MS is predictable based on the compound's structure. Key fragmentation pathways for the [M+H]⁺ ion of 2(3H)-Benzothiazolone, 3-ethyl- would likely include:
Loss of ethylene (B1197577): A neutral loss of 28 Da (C₂H₄) via a rearrangement, leading to the fragment ion of 2(3H)-Benzothiazolone at m/z 152.
Loss of the ethyl radical: A loss of 29 Da (•C₂H₅), although less common for even-electron ions.
Ring cleavage: Fragmentation of the benzothiazole (B30560) ring system itself, often involving the loss of CO (28 Da) or CS (44 Da).
Analysis of related benzothiazole structures shows common fragmentation patterns, such as the transition from the benzothiazole ion (m/z 136) to a fragment at m/z 109, indicating a robust fragmentation of the core structure. mac-mod.com
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Description |
| 180.05 | 152.04 | 28.01 (C₂H₄) | Loss of the N-ethyl group as ethylene. |
| 180.05 | 136.04 | 44.01 (CS) | Loss of carbon monosulfide from the thiazolone ring. |
| 180.05 | 124.04 | 56.01 (C₂H₄ + CO) | Subsequent loss of carbon monoxide after ethylene loss. |
| 152.04 | 124.04 | 28.00 (CO) | Loss of carbon monoxide from the un-alkylated benzothiazolone fragment. |
Electrochemical Methods for Redox Characterization
Electrochemical methods, such as cyclic voltammetry (CV) and polarography, are used to study the redox properties of molecules. These techniques can provide valuable information on the oxidation and reduction potentials of 2(3H)-Benzothiazolone, 3-ethyl-, offering insights into its electronic structure and potential reactivity in electron transfer processes.
In a typical CV experiment, a voltage is swept between two potentials and the resulting current is measured. This can reveal the potentials at which the compound is oxidized or reduced. For benzothiazole derivatives, these processes often involve the sulfur and nitrogen heteroatoms and the aromatic system. rsc.orgrsc.org The N-ethyl group can also influence the electron density of the heterocyclic system, thereby shifting the redox potentials compared to the unsubstituted 2(3H)-Benzothiazolone.
The electrochemical behavior can be studied to understand potential degradation pathways or its mechanism of action in certain applications. For instance, the electrochemical reduction of related thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives has been investigated to elucidate the mechanism of the electrode process. rsc.org Such studies on 2(3H)-Benzothiazolone, 3-ethyl- would clarify its electron-accepting or -donating capabilities.
| Technique | Information Gained | Relevance to 2(3H)-Benzothiazolone, 3-ethyl- |
| Cyclic Voltammetry (CV) | Oxidation/Reduction potentials, reversibility of redox events. | Characterizes the ease of electron removal/addition, providing insight into its electronic properties and stability. |
| Polarography | Reduction potentials, mechanism of electrode processes. | Historically used for detailed investigation of reduction mechanisms in solution. researchgate.net |
| Preparative Electrolysis | Isolation and identification of oxidation/reduction products. | Helps to identify stable products formed upon electrochemical transformation. rsc.org |
Hyphenated Techniques for In-situ Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are exceptionally powerful for monitoring chemical reactions in real-time (in-situ). For the synthesis of 2(3H)-Benzothiazolone, 3-ethyl-, a technique like LC-MS is ideal. jyoungpharm.orgnih.gov
By continuously drawing small aliquots from the reaction vessel and injecting them into the LC-MS system, chemists can track the consumption of reactants, the formation of the desired product, and the appearance and disappearance of any intermediates or byproducts. This provides a detailed kinetic profile of the reaction, which is invaluable for optimization of reaction conditions such as temperature, catalyst loading, and reaction time.
For example, in a synthesis involving the N-alkylation of 2(3H)-Benzothiazolone with an ethylating agent, LC-MS could be used to monitor:
The decrease in the peak corresponding to the 2(3H)-Benzothiazolone starting material (e.g., [M+H]⁺ at m/z 152).
The increase in the peak corresponding to the 2(3H)-Benzothiazolone, 3-ethyl- product (e.g., [M+H]⁺ at m/z 180).
The detection of any potential side-products, such as O-alkylated isomers or products of over-alkylation.
This level of detailed monitoring allows for precise control over the manufacturing process, leading to higher yields, improved purity, and a better understanding of the reaction mechanism.
Future Research Directions and Unexplored Avenues
Exploration of Novel and Sustainable Synthetic Methodologies
The development of innovative and environmentally benign methods for the synthesis of 2(3H)-Benzothiazolone, 3-ethyl- is a paramount objective for future research. Current synthetic routes, while functional, often rely on traditional chemical processes that may not align with the principles of green chemistry. Future investigations should prioritize the exploration of catalytic systems, flow chemistry, and biocatalysis to create more efficient and sustainable pathways.
The exploration of novel catalytic systems, including transition metal and organocatalysts, could lead to milder reaction conditions, higher yields, and improved atom economy. Furthermore, the application of flow chemistry presents an opportunity for the continuous and scalable production of 2(3H)-Benzothiazolone, 3-ethyl-, offering enhanced safety and process control. Biocatalytic approaches, leveraging the specificity of enzymes, could provide a highly selective and environmentally friendly alternative to conventional chemical synthesis.
Deeper Mechanistic Insights into Chemical Transformations
A comprehensive understanding of the reaction mechanisms governing the chemical transformations of 2(3H)-Benzothiazolone, 3-ethyl- is crucial for its rational application in synthesis and materials science. While some of its reactivity is known, a detailed elucidation of the intermediates, transition states, and kinetic profiles of its various reactions remains an open area of investigation.
Future research should employ a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, alongside computational modeling to map out the intricate details of its reaction pathways. This deeper mechanistic understanding will enable chemists to precisely control the outcomes of reactions involving 2(3H)-Benzothiazolone, 3-ethyl-, paving the way for the design of novel synthetic methodologies and the creation of complex molecular architectures.
Advanced Computational Modeling for Predictive Design
The power of computational chemistry offers a significant, yet underutilized, tool for accelerating the discovery of new applications for 2(3H)-Benzothiazolone, 3-ethyl-. Advanced computational modeling, including Density Functional Theory (DFT) and molecular dynamics simulations, can provide invaluable predictive insights into the compound's electronic structure, reactivity, and interactions with other molecules.
Future research efforts should focus on developing and validating computational models that can accurately predict the properties and behavior of 2(3H)-Benzothiazolone, 3-ethyl- and its derivatives. These models could be used to screen for potential applications in areas such as materials science and medicinal chemistry, thereby guiding experimental work and reducing the time and resources required for discovery. By simulating the behavior of this compound at the molecular level, researchers can rationally design new materials and molecules with tailored properties.
Integration of 2(3H)-Benzothiazolone, 3-Ethyl- into Novel Material Systems
The unique structural and electronic properties of 2(3H)-Benzothiazolone, 3-ethyl- make it an attractive building block for the development of novel material systems. Its heterocyclic core and the presence of a reactive ethyl group provide handles for its incorporation into polymers, organic frameworks, and other advanced materials.
Future research should explore the synthesis and characterization of polymers and materials containing the 2(3H)-Benzothiazolone, 3-ethyl- moiety. For instance, its incorporation into the backbone or as a pendant group in polymers could impart unique optical, electronic, or thermal properties. There is particular interest in its potential application in electrochromic devices, where related benzothiazole (B30560) derivatives have shown promise. Investigating its performance in organic light-emitting diodes (OLEDs), sensors, and other functional materials is a key avenue for future exploration.
Discovery of New Mechanistic Biological Targets (non-clinical)
The benzothiazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds. While the specific biological activity of 2(3H)-Benzothiazolone, 3-ethyl- is not extensively documented, its structural similarity to other bioactive molecules suggests that it may interact with various biological targets.
Future non-clinical research should focus on screening 2(3H)-Benzothiazolone, 3-ethyl- and its derivatives against a wide range of enzymatic and cellular targets to identify potential new mechanisms of action. High-throughput screening campaigns, coupled with mechanistic studies, could uncover novel biological activities. Understanding how this compound and its analogs interact with biological systems at a molecular level could open up new avenues for the development of probes for chemical biology or lead compounds for future therapeutic development, although clinical applications are beyond the scope of this research focus.
Conclusion
Summary of Key Academic Contributions
The academic relevance of the 2(3H)-benzothiazolone scaffold, particularly with N-alkylation such as in 3-ethyl-2(3H)-benzothiazolone, is primarily as a versatile building block in organic synthesis for creating more complex, biologically active molecules. Research has demonstrated its utility in several key areas:
Core Structural Motif: The benzothiazolone ring is a privileged scaffold in medicinal chemistry. nih.gov Its derivatives have been extensively synthesized and investigated for a wide range of pharmacological activities. nih.govresearchgate.netmdpi.com
Synthesis of Bioactive Molecules: The 2(3H)-benzothiazolone moiety has been integral in the synthesis of novel compounds with significant biological properties. For instance, it has been used to create styryl-2(3H)-benzothiazolone analogs of Combretastatin (B1194345) A-4, a potent natural anticancer agent. nih.gov In this context, the 3-methyl derivative, a close analog of the 3-ethyl compound, yielded molecules with powerful cytotoxic and anti-proliferative activities against various cancer cell lines. nih.gov
Precursor for Advanced Heterocycles: The benzothiazole (B30560) core is a foundational element for producing a variety of other heterocyclic systems. Research shows its use in synthesizing benzothiazolo[3,2-a]pyrimidines and 1,2,3-triazole-based benzothiazole derivatives, which are then studied for their own unique properties. nih.govnih.gov
Development of Synthetic Methodologies: The importance of benzothiazoles has driven the development of novel and efficient synthetic protocols. nih.govmdpi.com This includes green chemistry approaches and the use of various catalysts to access the core structure and its derivatives in high yields. mdpi.com
Table 1: Summary of Academic Contributions of the Benzothiazolone Scaffold
| Research Area | Key Contribution | Example Application |
| Medicinal Chemistry | Serves as a 'privileged scaffold' for drug design. nih.gov | Synthesis of analogs of natural products like Combretastatin A-4 for anticancer research. nih.gov |
| Organic Synthesis | Acts as a versatile precursor for complex heterocyclic systems. | Used to construct benzothiazolo[3,2-a]pyrimidines and triazole derivatives. nih.govnih.gov |
| Materials Science | Utilized in the development of polymers and dyes. nih.gov | 2-Mercaptobenzothiazole (B37678), a related compound, is a key accelerator in rubber vulcanization. nih.gov |
| Green Chemistry | Spurred the development of efficient and environmentally benign synthetic routes. mdpi.com | Microwave-assisted and catalyst-driven condensation reactions for benzothiazole synthesis. mdpi.com |
Outlook on Future Research Impact and Unresolved Questions
Despite the progress made, several questions remain, and numerous avenues for future research are open. The full potential of 3-ethyl-2(3H)-benzothiazolone and its derivatives is yet to be completely realized.
Unresolved Questions:
Stereoselectivity in Synthesis: While methods like the Wittig reaction are used to produce derivatives, controlling the E/Z stereoselectivity remains a challenge that warrants further investigation to isolate specific isomers that may have differing biological activities. nih.gov
Mechanism of Action: For many newly synthesized derivatives, the precise molecular mechanisms underlying their biological effects are not fully elucidated. For example, while a compound might induce cell cycle arrest, the exact protein interactions and downstream signaling pathways often require deeper study. nih.gov
Structure-Activity Relationship (SAR): The relationship between the substitution pattern on the benzothiazolone ring and the resulting biological activity is a continuous area of exploration. A comprehensive understanding of how different functional groups at various positions influence efficacy and selectivity is still developing. nih.gov
Future Research Directions:
Exploration of New Biological Targets: The proven success of benzothiazolone derivatives against targets like tubulin suggests they could be effective against other enzymes and receptors. nih.gov Future work will likely focus on screening these compounds against a wider array of biological targets to uncover new therapeutic applications.
Development of "Green" Synthetic Protocols: There is a continuing drive to create more sustainable, efficient, and cost-effective methods for synthesizing the benzothiazole core and its derivatives, reducing the reliance on harsh reagents and solvents. mdpi.com
Combinatorial Chemistry and Library Synthesis: The benzothiazolone scaffold is an ideal candidate for combinatorial chemistry. Future efforts will likely involve creating large libraries of derivatives by varying the substituents on the core structure to rapidly screen for new lead compounds in drug discovery. nih.gov
Advanced Materials: Beyond medicine, the unique electronic and photophysical properties of the benzothiazole nucleus could be further exploited in materials science, such as in the development of novel fluorescence materials and electroluminescent devices. mdpi.com
Table 2: Future Research Outlook for 2(3H)-Benzothiazolone Derivatives
| Area of Focus | Unresolved Question/Challenge | Potential Future Research Impact |
| Synthetic Chemistry | Achieving high stereoselectivity in derivative synthesis. nih.gov | More potent and specific drug candidates by isolating the most active isomer. |
| Medicinal Chemistry | What are the precise molecular targets and mechanisms of action? nih.gov | Development of targeted therapies with improved efficacy and reduced side effects. |
| Drug Discovery | How can the structure-activity relationship be fully mapped? nih.gov | Rational design of new drugs with predictable biological activities. |
| Green Chemistry | Can synthesis be achieved with greater efficiency and less environmental impact? mdpi.com | More sustainable and economical production of pharmaceuticals and industrial chemicals. |
Q & A
Q. What synthetic methodologies are effective for preparing 3-ethyl-2(3H)-benzothiazolone and its derivatives?
A robust approach involves N-alkylation of the benzothiazolone core with dibromoalkanes, followed by coupling with a piperazine core to form bivalent ligands. For example, intermediates like 3-(2-(piperazin-1-yl)ethyl)benzo[d]thiazol-2(3H)-one (4b) are synthesized via N-alkylation using dibromoethane, yielding compounds with confirmed structures via NMR and mass spectrometry . Alternative routes include cyclization of ortho-substituted benzoic acid azides using ammonium azide and Vilsmeier complexes, enabling one-pot synthesis of benzothiazolone derivatives .
Q. How can researchers characterize 3-ethyl-2(3H)-benzothiazolone and validate its purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): and NMR (e.g., δ 7.69–6.78 ppm for aromatic protons in 4b) confirm structural integrity .
- Mass Spectrometry (MS): EI-MS data (e.g., m/z 264 [M+1] for 4b) validate molecular weight .
- Chromatography: LC-MS/MS spectra (e.g., QTOF at 35V and 90V) provide fragmentation patterns for identity confirmation .
Q. What are the primary biological targets of 3-ethyl-2(3H)-benzothiazolone derivatives?
These compounds act as dual inhibitors of inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NF-κB) , critical mediators of inflammation. For instance, compound 3j (a piperazine-linked benzothiazolone dimer) showed IC values ≤1 μM against both targets, outperforming reference drugs like indomethacin .
Advanced Research Questions
Q. How does alkyl chain length between the benzothiazolone moiety and piperazine core influence bioactivity?
Systematic SAR studies reveal that carbon linker length (2–6 carbons) modulates binding affinity and metabolic stability. Shorter chains (e.g., 2 carbons in 3j) enhance iNOS/NF-κB inhibition (IC ~1 μM), while longer chains reduce activity due to steric hindrance or rapid degradation via N-alkylation pathways. Heterodimers with asymmetric linkers (e.g., 5t) retain potency but exhibit shorter half-lives (~3 hours in vivo) .
Q. What molecular interactions drive the binding of 3-ethyl-2(3H)-benzothiazolone derivatives to iNOS?
Docking studies (using Discovery Studio) show that piperazine-linked dimers occupy a hydrophobic pocket near the iNOS heme cofactor. Key interactions include:
- Hydrogen bonding between the benzothiazolone carbonyl and Arg256.
- π-Stacking of the aromatic ring with Phe363.
- Hydrophobic contacts with Val346 and Ile350. These interactions explain the enhanced inhibitory activity of dimers like 8b compared to monomers .
Q. How do 3-ethyl-2(3H)-benzothiazolone derivatives perform in in vivo anti-inflammatory models?
In carrageenan-induced rat paw edema assays, compounds 3j and 8b reduced inflammation by 65–70% at 10 mg/kg, comparable to ketorolac. However, rapid metabolic degradation (e.g., via hepatic N-dealkylation) limits their duration of action, necessitating structural optimization for prolonged efficacy .
Q. Are there contradictions in reported cytotoxicity data for benzothiazolone derivatives?
While most compounds (e.g., 3j, 5t) show no cytotoxicity in renal (LLC-PK1) or tumor (SK-OV-3) cells at ≤25 μg/mL , some studies note weak antiproliferative effects in KB oral cancer cells at higher doses. This suggests context-dependent cytotoxicity, potentially linked to off-target NF-κB modulation in malignant vs. normal cells .
Methodological Considerations
Q. What strategies mitigate metabolic instability in benzothiazolone-based therapeutics?
- Structural rigidification: Replacing flexible alkyl linkers with cyclic amines improves metabolic stability.
- Prodrug approaches: Masking the piperazine nitrogen with acyloxyalkyl groups delays degradation.
- Isotopic labeling: -tagged analogs (e.g., in pharmacokinetic studies) track metabolite formation .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
